molecular formula C30H37Cl2IN2O2 B611540 J 113863 CAS No. 301648-08-8

J 113863

カタログ番号: B611540
CAS番号: 301648-08-8
分子量: 655.4 g/mol
InChIキー: FOAFBMYSXIGAOX-LQGGPMKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Rheumatoid Arthritis

J 113863 has been extensively studied for its effects on rheumatoid arthritis, particularly through its ability to block CCR1. In a study involving collagen-induced arthritis (CIA) in mice, treatment with this compound resulted in:

  • Improved paw inflammation and joint damage.
  • Significant reduction in cell infiltration into joints.
  • Decreased plasma levels of tumor necrosis factor alpha (TNFα) in LPS-treated mice, indicating its potential to modulate inflammatory responses .

Table 1: Effects of this compound on Inflammatory Markers in CIA Models

TreatmentPaw InflammationJoint DamageTNFα Levels (pg/mL)
ControlHighSevereElevated
This compoundModerateReducedDecreased

Multiple Sclerosis

In models of experimental autoimmune encephalomyelitis (EAE), which mimic multiple sclerosis, this compound demonstrated:

  • Correction of the imbalance between pro-inflammatory cytokines (like GM-CSF and IL-6) and anti-inflammatory cytokines (like IL-10 and IL-27).
  • A significant reduction in CD4+ T cells producing GM-CSF and IL-6, while increasing IL-10 and IL-27 levels .

Table 2: Cytokine Expression Changes in EAE Models

CytokineControl LevelsThis compound Treatment Levels
GM-CSFHighLow
IL-6HighLow
IL-10LowHigh
IL-27LowHigh

Neuropathic Pain

Research has explored the efficacy of this compound in treating neuropathic pain by blocking CCR1. In animal studies, it was shown to mitigate pain responses effectively, suggesting its potential as a therapeutic agent for chronic pain conditions .

Biased Signaling

This compound exhibits biased signaling properties, acting as an antagonist for certain chemokine receptors while demonstrating partial agonist activity under specific conditions. This dual functionality allows it to modulate cellular responses differently depending on the receptor context .

Table 3: Biased Signaling Characteristics of this compound

Receptor TypeAction TypeFunctional Outcome
CCR1AntagonistInhibition of migration
CCR2Partial AgonistInduction of migration
CCR5AntagonistInhibition of chemotaxis

生物活性

J 113863 is a potent antagonist of the chemokine receptor CCR1, which has garnered attention for its potential therapeutic applications, particularly in inflammatory and pain-related conditions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.

Overview of this compound

  • Chemical Structure : this compound is chemically characterized as 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide.
  • Mechanism of Action : It functions primarily as a CCR1 antagonist, exhibiting high potency with IC50 values of 0.9 nM for human CCR1 and 5.8 nM for mouse CCR1 .

1. Inflammatory Response Modulation

Research indicates that this compound plays a significant role in modulating inflammatory responses. In experimental models of arthritis, administration of this compound resulted in:

  • Reduced Inflammation : Significant reduction in paw inflammation and joint damage was observed in collagen-induced arthritis (CIA) models .
  • Cytokine Regulation : this compound decreased plasma levels of tumor necrosis factor-alpha (TNFα) in LPS-treated mice, indicating its potential to regulate pro-inflammatory cytokines .

2. Analgesic Effects

This compound has demonstrated analgesic properties in various pain models:

  • Neuropathic Pain Studies : In murine models of neuropathic pain, this compound was compared with other antagonists (e.g., SB328437). Results showed that it effectively reduced pain behaviors associated with chronic constriction injury .
  • Cold Plate Test : The compound exhibited significant analgesic effects when administered, suggesting its utility in treating neuropathic pain .

Table 1: Summary of Key Experimental Findings

Study FocusModel UsedKey Findings
Arthritis TreatmentCollagen-Induced ArthritisReduced paw inflammation; decreased TNFα levels
Neuropathic PainChronic Constriction InjurySignificant reduction in pain behaviors
Cytokine Imbalance CorrectionMultiple Sclerosis ModelCorrected pro-inflammatory cytokine imbalance

3. Biased Signaling Properties

Recent studies have highlighted the biased signaling characteristics of this compound. It was shown to activate different G protein pathways selectively, which may contribute to its varied biological effects:

  • G Protein Activation : this compound activated multiple G protein isoforms when binding to CCR5 and CCR2 receptors, indicating its complex pharmacological profile .

特性

IUPAC Name

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAFBMYSXIGAOX-LQGGPMKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37Cl2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202796-41-6, 202796-42-7, 301648-08-8
Record name J-113863, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J-113863, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UCB 35625
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J-113863, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name J-113863, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
J 113863
Reactant of Route 2
Reactant of Route 2
J 113863
Reactant of Route 3
J 113863
Reactant of Route 4
J 113863
Reactant of Route 5
J 113863
Reactant of Route 6
J 113863

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。